

Chemical and physical properties of 3',4'-(Methylenedioxy)acetophenone

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Compound of Interest

Compound Name: 3',4'-(Methylenedioxy)acetophenone

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An In-depth Technical Guide to 3',4'-(Methylenedioxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-(Methylenedioxy)acetophenone, also known as acetopiperone, is an aromatic ketone and a member of the benzodioxole class of compounds.[1] Its chemical structure, featuring a methylenedioxy group fused to a phenyl ring, makes it a valuable intermediate in organic synthesis.[2] This compound serves as a critical building block for the creation of various bioactive molecules, including pharmaceuticals and agrochemicals.[2] Furthermore, its distinct aromatic properties have led to its use in the fragrance and flavor industries.[2]

This technical guide provides a comprehensive overview of the chemical and physical properties of **3',4'-(Methylenedioxy)acetophenone**. It includes tabulated quantitative data, detailed experimental protocols derived from available literature, and logical workflow diagrams to support researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of **3',4'-(Methylenedioxy)acetophenone** are summarized below. These values have been compiled from various chemical suppliers and databases.

Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	1-(1,3-benzodioxol-5-yl)ethanone	[3]
Synonyms	5-Acetyl-1,3-benzodioxole, Acetopiperone, 1-Acetyl-3,4-(methylenedioxy)benzene	[3][4]
CAS Number	3162-29-6	[3][5]
Molecular Formula	C ₉ H ₈ O ₃	[3][5]
Molecular Weight	164.16 g/mol	[3][5][6]
Appearance	White to beige or brown crystalline powder/solid	[1][2][4][7]
Odor	Heavy, sweet-floral and warm-herbaceous odor	[1]

Physical and Chemical Data

Property	Value	Source(s)
Melting Point	85 - 90 °C	[2][3]
87 - 89 °C (lit.)	[1][4][8][9]	
Boiling Point	152 - 155 °C (at 15 mmHg)	[1][3]
294.6 °C (at 760 mmHg)	[4]	
Flash Point	> 110 °C / > 230 °F	[10]
122.8 °C	[4]	
Density	1.242 g/cm ³	[4]
Water Solubility	Slightly soluble	[1][3][4][8]
Solubility in other solvents	Soluble in alcohol and oils	[1]
Purity	≥ 98%	[3][7][9]

Computed Properties

Property	Value	Source(s)
XLogP3	0.6	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]
Exact Mass	164.047344113	[4]
Complexity	190	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3',4'-(Methylenedioxy)acetophenone**.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, methylenedioxy, and acetyl protons.

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H	7.539	d	1H
Aromatic H	7.422	d	1H
Aromatic H	6.841	d	1H
Methylene H (-O-CH ₂ -O-)	6.034	s	2H
Methyl H (-C(=O)CH ₃)	2.531	s	3H

(Source:
ChemicalBook)[11]

¹³C NMR Spectroscopy

Carbon NMR data provides insight into the carbon framework of the molecule. (Note: Specific peak assignments for ¹³C NMR were not available in the provided search results, but spectra are available for viewing from sources like SpectraBase.)^[12]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups. Key peaks are available from the NIST Chemistry WebBook.^{[13][14][15]} A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹, typical for an aryl ketone.

Mass Spectrometry

The mass spectrum (electron ionization) shows a molecular ion peak corresponding to the molecular weight of the compound.

- Molecular Ion [M]⁺: m/z = 164^[11] (Source: NIST Chemistry WebBook, ChemicalBook)^{[11][13]}

Synthesis and Experimental Protocols

3',4'-(Methylenedioxy)acetophenone is a synthetic compound. Several synthesis methods have been described in the literature.

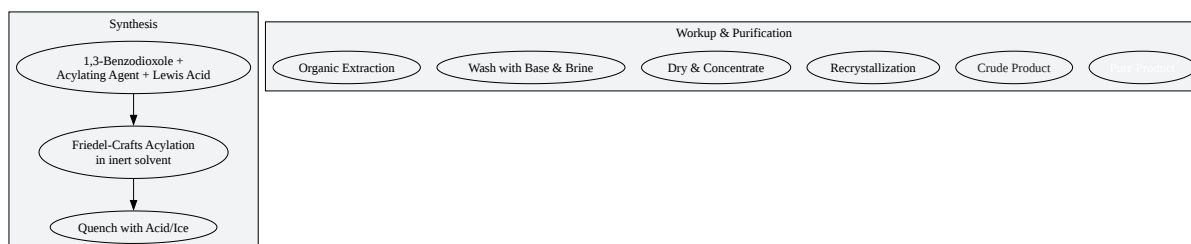
Synthesis via Friedel-Crafts Acylation

One common method involves the Friedel-Crafts reaction. Although a specific protocol for acetophenone was not detailed, a related synthesis of α-(3,4-methylenedioxyphenoxy)acetophenone provides a relevant experimental framework.^[16] A general workflow for a Friedel-Crafts acylation is outlined below.

General Protocol:

- **Reactant Charging:** A suitable Lewis acid catalyst (e.g., AlCl₃) is suspended in an inert solvent (e.g., dichloromethane) under an inert atmosphere. The solution is cooled in an ice bath.

- **Acylation:** An acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise to the cooled suspension.
- **Substrate Addition:** 1,3-Benzodioxole (the starting material) is dissolved in the same solvent and added slowly to the reaction mixture.
- **Reaction:** The mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period until the reaction is complete, as monitored by a technique like TLC.
- **Quenching:** The reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Washing:** The combined organic layers are washed with a dilute base (e.g., NaHCO_3 solution) and brine to remove acidic impurities and water.
- **Drying and Concentration:** The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **3',4'-(Methylenedioxy)acetophenone** is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.[\[16\]](#)



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Other Reported Syntheses

- From Piperonylic Acid: This method involves the reaction of piperonylic acid and acetic acid vapors at high temperatures over a thoria catalyst.[1]
- From α -Methylpiperonylic Acid: This route proceeds via the oxidation of α -methylpiperonylic acid.[1]

Applications and Biological Relevance

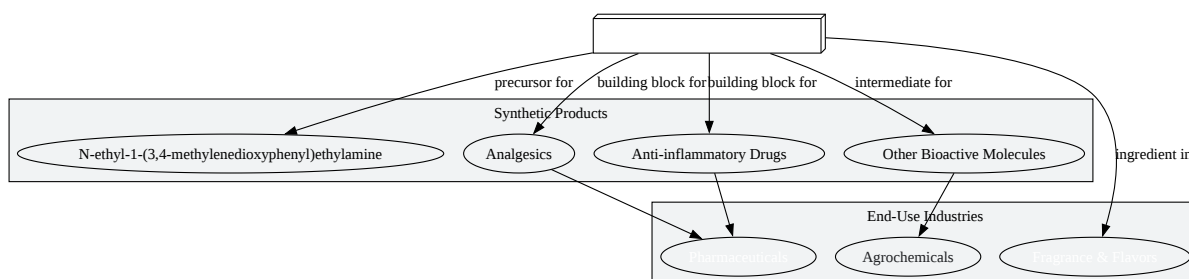
The primary utility of **3',4'-(Methylenedioxy)acetophenone** lies in its role as a versatile chemical intermediate.

Precursor in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceutical agents.[2]

- It is explicitly used in the synthesis of N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine.[1][3]

- It serves as a building block for developing analgesics and anti-inflammatory drugs.[2]



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Potential Biological Activity

Some sources indicate that **3',4'-(Methylenedioxy)acetophenone** has been investigated for potential anticancer activity. However, this information is preliminary, and the compound is primarily intended for research use only, not for direct diagnostic or therapeutic applications.[5]

Safety and Handling

Based on available Safety Data Sheets (SDS), **3',4'-(Methylenedioxy)acetophenone** is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[17] However, standard laboratory safety practices should always be observed.

- Handling:** Handle in accordance with good industrial hygiene and safety practices.[10] Ensure adequate ventilation, especially in confined areas.[17] Avoid dust formation and prevent contact with skin, eyes, and clothing.[17]
- Personal Protective Equipment (PPE):** Recommended PPE includes safety goggles (EN 166), protective gloves, and long-sleeved clothing.[10]

- Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed. [3][17] It should be stored away from strong oxidizing agents and strong bases.[3][10][17]
- Incompatibilities: Strong bases and oxidizing agents.[10][17]
- Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[10][17]

Conclusion

3',4'-(Methylenedioxy)acetophenone is a well-characterized compound with a defined set of chemical and physical properties. Its significance is primarily derived from its role as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and fragrance industries. The availability of its spectroscopic data facilitates its identification and quality control in a laboratory setting. While not considered hazardous, proper safety and handling protocols are essential when working with this chemical. This guide serves as a foundational resource for professionals utilizing **3',4'-(Methylenedioxy)acetophenone** in their research and development endeavors.

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